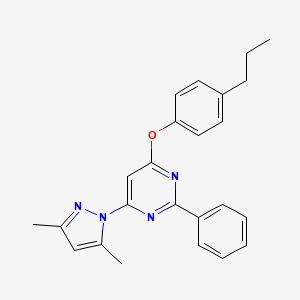
N-(4-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
説明
BPIP is a piperazine derivative that has been synthesized through a multi-step process. It was first reported in 2009 by researchers at the University of Tokyo, who developed a method for its synthesis. Since then, BPIP has been studied for its potential therapeutic properties in various fields of research.
作用機序
The mechanism of action of BPIP is not fully understood, but it is believed to interact with various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression. BPIP has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
BPIP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. BPIP has also been shown to inhibit the growth of cancer cells and induce cell death in vitro. In addition, BPIP has been shown to improve cognitive function and reduce motor deficits in animal models of neurodegenerative diseases.
実験室実験の利点と制限
BPIP has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. BPIP has also been shown to have low toxicity in animal models. However, BPIP has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, BPIP has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well understood.
将来の方向性
There are several future directions for research on BPIP. One area of interest is its potential as a treatment for neurodegenerative diseases. BPIP has been shown to improve cognitive function and reduce motor deficits in animal models of disease, but more research is needed to determine its efficacy in humans. Another area of interest is the development of new synthesis methods for BPIP that are more efficient and environmentally friendly. Finally, BPIP could be studied for its potential as a treatment for other diseases, such as diabetes and cardiovascular disease.
In conclusion, BPIP is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. Its synthesis method has been optimized to increase yields and reduce waste. BPIP has been studied for its potential therapeutic properties in various fields of research, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its mechanism of action is not fully understood, but it is believed to interact with various signaling pathways in the body. BPIP has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on BPIP, including its potential as a treatment for neurodegenerative diseases and the development of new synthesis methods.
科学的研究の応用
BPIP has been studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, BPIP has been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and Huntington's disease.
特性
IUPAC Name |
4-(benzenesulfonyl)-N-(4-bromophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2S2/c18-14-6-8-15(9-7-14)19-17(24)20-10-12-21(13-11-20)25(22,23)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCQUQFOKXQDDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4645678.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]benzenesulfonamide](/img/structure/B4645682.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4645698.png)
![1-[(4-fluorophenyl)sulfonyl]-2-(1-naphthylmethyl)-4,5-dihydro-1H-imidazole](/img/structure/B4645710.png)
![2-[(2-furylmethyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B4645716.png)

![7-(difluoromethyl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4645723.png)
![ethyl 2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4645725.png)



![1-[2-(4-methoxyphenoxy)propanoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4645770.png)
![2-(benzylthio)-5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4645775.png)